11-dehydro-2,3-dinor Thromboxane B2 is a significant metabolite of Thromboxane B2, which plays a crucial role in various physiological processes, particularly in hemostasis and inflammation. This compound is primarily formed through the enzymatic conversion of Thromboxane A2 and Thromboxane B2 in the body. Its measurement is important for assessing thromboxane biosynthesis in humans, providing insights into platelet activation and cardiovascular health.
The primary source of 11-dehydro-2,3-dinor Thromboxane B2 is the metabolism of Thromboxane B2, which is synthesized from arachidonic acid via the cyclooxygenase pathway in platelets. It is predominantly excreted in urine, making urinary levels a useful biomarker for evaluating thromboxane production in vivo .
11-dehydro-2,3-dinor Thromboxane B2 belongs to the class of eicosanoids, which are lipid mediators derived from fatty acids. Specifically, it is categorized under thromboxanes, a subclass of prostanoids that are involved in various biological functions including vasoconstriction and platelet aggregation.
The synthesis of 11-dehydro-2,3-dinor Thromboxane B2 occurs through the metabolism of Thromboxane A2 and Thromboxane B2. The primary pathways involved include:
These metabolic processes can be influenced by factors such as enzymatic activity and substrate availability .
The synthesis can be quantitatively analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allow for precise measurement of urinary metabolites .
The molecular formula of 11-dehydro-2,3-dinor Thromboxane B2 is C_20H_30O_5. It features a bicyclic structure typical of thromboxanes, with specific functional groups that contribute to its biological activity.
11-dehydro-2,3-dinor Thromboxane B2 participates in several biochemical reactions:
The metabolic pathways leading to its formation involve specific enzymes like thromboxane synthase and hydroxysteroid dehydrogenases. Understanding these reactions is crucial for elucidating its role in cardiovascular physiology .
11-dehydro-2,3-dinor Thromboxane B2 acts primarily as a biomarker for thromboxane A2 synthesis. Its mechanism involves:
Research indicates that elevated levels of this metabolite correlate with increased platelet activation and cardiovascular risk .
Relevant studies have shown that the half-life of 11-dehydro-2,3-dinor Thromboxane B2 in circulation is approximately 45 minutes .
11-dehydro-2,3-dinor Thromboxane B2 serves several important roles in scientific research:
Thromboxane A2 (TXA2), a labile eicosanoid produced primarily by activated platelets, undergoes rapid non-enzymatic hydrolysis (t₁/₂ ~30 seconds) to form Thromboxane B2 (TXB2) in the circulation. TXB2 is subsequently metabolized via two major enzymatic pathways:
The sequential combination of these pathways—first β-oxidation to form 2,3-dinor-TXB2, followed by dehydrogenation of this metabolite—results in the formation of 11-dehydro-2,3-dinor-Thromboxane B2 (11-dehydro-2,3-dinor-TXB2). This represents a terminal metabolite reflecting systemic TXA2 biosynthesis [4] [6]. Research indicates that urinary 11-dehydro-TXB2 is generally more abundant than 2,3-dinor-TXB2 in humans (792 ± 119 pg/mg creatinine vs. 106 ± 21 pg/mg creatinine), implying significant subsequent metabolism of 2,3-dinor-TXB2, including its conversion to 11-dehydro-2,3-dinor-TXB2 [2].
Table 1: Key Metabolic Steps Leading to 11-Dehydro-2,3-Dinor-Thromboxane B2
| Precursor | Enzyme/Process | Metabolite Formed | Primary Site | Functional Significance |
|---|---|---|---|---|
| Thromboxane A2 (TXA2) | Non-enzymatic hydrolysis | Thromboxane B2 (TXB2) | Circulation | Stabilizes TXA2 activity |
| Thromboxane B2 (TXB2) | Hepatic β-oxidation | 2,3-Dinor-Thromboxane B2 | Liver | Initial side-chain shortening |
| 2,3-Dinor-Thromboxane B2 | 11-Hydroxythromboxane dehydrogenase | 11-Dehydro-2,3-dinor-Thromboxane B2 | Liver/Kidney | Terminal dehydrogenation |
| Thromboxane B2 (TXB2) | 11-Hydroxythromboxane dehydrogenase | 11-Dehydro-Thromboxane B2 | Liver/Kidney | Initial ring dehydrogenation |
| 11-Dehydro-Thromboxane B2 | Hepatic β-oxidation | 11-Dehydro-2,3-dinor-Thromboxane B2 | Liver | Terminal side-chain shortening |
The liver plays a pivotal role in the sequential metabolism of TXB2 via β-oxidation and dehydrogenation, ultimately shaping the profile of urinary thromboxane metabolites, including 11-dehydro-2,3-dinor-TXB2.
β-Oxidation Pathway: This mitochondrial and peroxisomal process is the primary route for shortening the carboxylic acid side chain of TXB2. It involves activation to a CoA ester, dehydrogenation, hydration, further dehydrogenation, and thiolytic cleavage, removing two carbon atoms (as acetyl-CoA) to form 2,3-dinor-TXB2. This metabolite can then undergo dehydrogenation at C-11 to form 11-dehydro-2,3-dinor-TXB2 [7]. Studies in patients with liver cirrhosis demonstrate a significant shift in thromboxane metabolic disposition. As liver function deteriorates (Child-Pugh Class A to C), the urinary excretion of 2,3-dinor-TXB2 increases markedly (median from 381 pg/mg creatinine in Class A to 1337 pg/mg creatinine in Class C, P<0.05), indicating impaired hepatic β-oxidation capacity. Conversely, 11-dehydro-TXB2 excretion, while elevated overall in cirrhosis, does not show the same progressive rise with worsening liver function. This highlights the liver's critical role in β-oxidation and suggests that the ratio of β-oxidation metabolites (2,3-dinor-TXB2 and its derivatives like 11-dehydro-2,3-dinor-TXB2) to dehydrogenation metabolites (11-dehydro-TXB2) may serve as a functional indicator of hepatic metabolic competency [7].
Dehydrogenation Pathway: The conversion of the hemiacetal hydroxyl group at C-11 to a ketone, catalyzed by 11-hydroxy-thromboxane dehydrogenase, yields 11-dehydro-TXB2. This metabolite is more stable and less susceptible to ex vivo artifactual formation compared to TXB2 [1]. 11-Dehydro-TXB2 can itself undergo hepatic β-oxidation to produce 11-dehydro-2,3-dinor-TXB2. The dehydrogenation step is less dependent on overall hepatic function than β-oxidation, as evidenced by the different patterns of metabolite excretion in liver disease [7]. Mass spectrometric characterization confirms the structural distinctiveness of 11-dehydro-2,3-dinor-TXB2, featuring a lactone ring and a shortened carboxylic acid side chain compared to its precursors [6].
Table 2: Impact of Liver Cirrhosis on Urinary Thromboxane Metabolite Excretion
| Metabolite | Control Median (pg/mg Cr) | Cirrhosis All Classes Median (pg/mg Cr) | Cirrhosis Class A Median (pg/mg Cr) | Cirrhosis Class C Median (pg/mg Cr) | Statistical Significance (vs. Controls) | Trend with Liver Failure |
|---|---|---|---|---|---|---|
| 11-Dehydro-Thromboxane B2 | 275 | 673.5 | Not Reported | Not Reported | P = 0.0001 | None Significant |
| 2,3-Dinor-Thromboxane B2 | 175 | 824 | 381 | 1337 | P = 0.0001 | Significant Increase (P<0.05 A vs. C) |
| Sum (11-Dehydro-TXB2 + 2,3-Dinor-TXB2) | 450 | ~1497.5 | 1003 | 2240 | P = 0.0001 | Significant Increase (P<0.05 A vs. C) |
Significant differences exist between species in the fractional conversion of TXA2/TXB2 to specific metabolites and their subsequent urinary excretion patterns, impacting the translational relevance of models for studying 11-dehydro-2,3-dinor-TXB2.
Primates (Humans and Cynomolgus Monkeys): Humans exhibit a fractional conversion of intravenously infused TXB2 to urinary 11-dehydro-TXB2 of approximately 6.8% ± 0.7% and to 2,3-dinor-TXB2 of 6.4% ± 0.9% [5]. This indicates that both dehydrogenation and β-oxidation pathways contribute significantly to TXB2 clearance. Crucially, studies directly comparing the metabolism of synthetic TXA2 and TXB2 (20 ng/kg IV) in aspirin-pretreated cynomolgus monkeys demonstrated nearly identical fractional conversion to both 2,3-dinor-TXB2 and 11-dehydro-TXB2. This finding strongly supports the concept that TXA2 is rapidly hydrolyzed to TXB2 before undergoing enzymatic metabolism, validating the use of TXB2 metabolites as accurate indices of systemic TXA2 biosynthesis in these species [3] [8]. The relative abundance of the metabolites differs, with urinary 11-dehydro-TXB2 being more prominent than 2,3-dinor-TXB2 in humans [2].
Non-Primate Models (e.g., Rodents): While not the primary focus of the available search results, it is well-established that rodents utilize different major enzymatic pathways for thromboxane metabolism compared to primates. Notably, rats excrete predominantly 2,3-dinor-TXB2 and its further β-oxidation products (e.g., dinor-dinor metabolites), with 11-dehydro-TXB2 being a minor pathway. This contrasts sharply with the significant contribution of the dehydrogenation pathway in humans and monkeys [3]. Therefore, the formation and significance of 11-dehydro-2,3-dinor-TXB2 as a terminal metabolite are likely less pronounced in rodents. This interspecies variability underscores the importance of choosing appropriate models (i.e., primates) when studying the formation and clearance kinetics of 11-dehydro-2,3-dinor-TXB2 for human relevance. Variability in renal clearance rates between species may also influence measured urinary levels of this metabolite, independent of biosynthesis rates [1] [3].
Table 3: Interspecies Comparison of Thromboxane B2 Fractional Conversion to Key Metabolites
| Species | Infused Compound | Fractional Conversion to 11-Dehydro-TXB2 (%) | Fractional Conversion to 2,3-Dinor-TXB2 (%) | Primary Urinary Metabolite(s) | Evidence for TXA2 → TXB2 Prior to Metabolism |
|---|---|---|---|---|---|
| Human | Thromboxane B2 | 6.8 ± 0.7 | 6.4 ± 0.9 | 11-Dehydro-TXB2 > 2,3-Dinor-TXB2 | Supported by metabolite kinetics |
| Cynomolgus Monkey | Thromboxane A2 | Similar to TXB2 infusion | Similar to TXB2 infusion | Not Explicitly Stated (Likely similar to human) | Directly demonstrated [3] [8] |
| Cynomolgus Monkey | Thromboxane B2 | Similar to TXA2 infusion | Similar to TXA2 infusion | Not Explicitly Stated (Likely similar to human) | Used as comparator for TXA2 [3] [8] |
| Rat | Thromboxane B2 | Low/Minor | High (Further β-oxidized) | 2,3-Dinor-TXB2, Dinor-dinor metabolites | Presumed but not explicitly compared to TXA2 in sources |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: